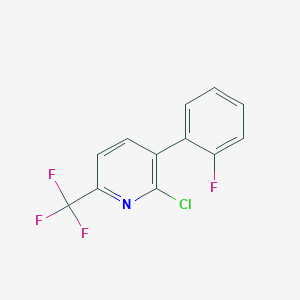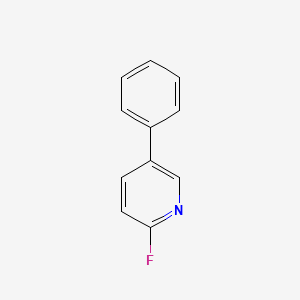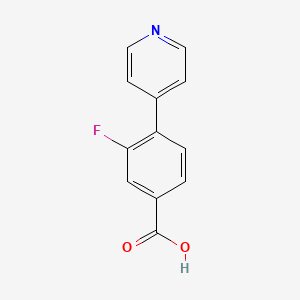![molecular formula C16H12BrF3N2O2 B1439694 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide CAS No. 1138443-35-2](/img/structure/B1439694.png)
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
Übersicht
Beschreibung
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide is a specialty product for proteomics research . Its molecular weight is 401.18 and the molecular formula is C16H12BrF3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromoacetyl amino group and a trifluoromethyl phenyl group attached . The presence of these functional groups may influence the compound’s reactivity and interactions.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study conducted by Suchetan et al. (2016) focused on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide. These compounds were analyzed to understand the impact of halogen substitution on the dihedral angles between benzene rings, which is crucial for understanding the molecular conformation and its implications in various applications, including drug design and materials science (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Synthesis of Antitumor Agents
Wang Cong-zhan (2009) detailed the synthesis process of nilotinib, an antitumor agent, where 5-bromo-3-(trifluoromethyl)phenylamine (a compound structurally similar to the one of interest) played a crucial role in the synthesis pathway. This highlights the importance of such brominated and trifluoromethylated compounds in the development of cancer therapeutics (Wang Cong-zhan, 2009).
Development of Aromatic Polyamides
T. Yokozawa et al. (2002) synthesized well-defined aromatic polyamides, aiming to create block copolymers with controlled molecular weight and low polydispersity. The research underscores the relevance of benzamide derivatives in polymer science for creating materials with specific properties, such as low polydispersity, which is essential for applications in nanotechnology and material engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Antipathogenic Properties
Research by Limban, Marutescu, & Chifiriuc (2011) explored the antipathogenic properties of thiourea derivatives, including compounds with bromine and trifluoromethyl groups. These compounds were evaluated for their antibacterial activities against biofilm-forming bacteria, demonstrating the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Histone Deacetylase Inhibition
A study by Kraker et al. (2003) identified CI-994 (a compound related to benzamides) as a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation, demonstrating the importance of benzamide derivatives in epigenetic therapy. This research suggests the potential therapeutic applications of benzamide derivatives in treating diseases through epigenetic modulation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins. The bromoacetyl group in the compound can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition. Additionally, the trifluoromethyl-phenyl group can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in proteomics research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the compound may downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth. Additionally, it can alter metabolic pathways by inhibiting enzymes that regulate key metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The bromoacetyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This covalent bonding can result in the irreversible inactivation of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved. Furthermore, the trifluoromethyl-phenyl group can enhance the compound’s binding affinity to certain proteins, leading to changes in protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to achieve noticeable effects. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by altering the activity of enzymes involved in their production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can affect gene expression, or to the mitochondria, where it can influence cellular metabolism. The subcellular localization of the compound can also affect its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADAUGOTQSXXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


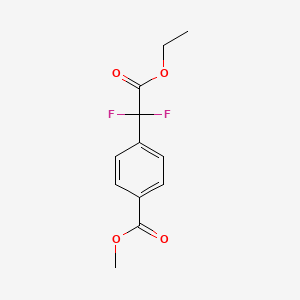

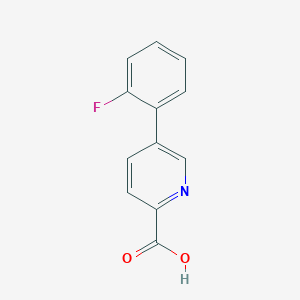

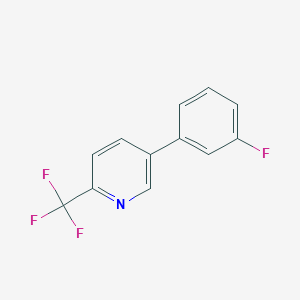
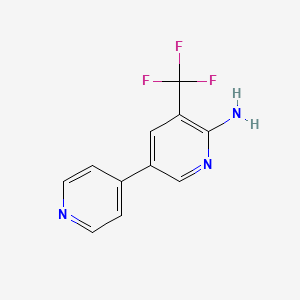
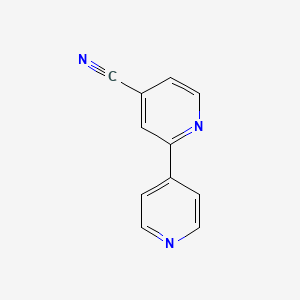
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)
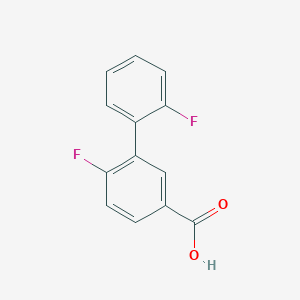
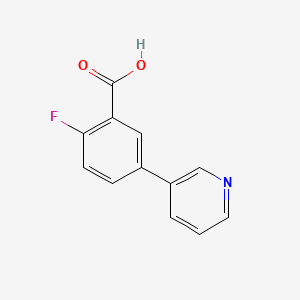
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
